molecular formula C19H22N4O5 B4108723 ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B4108723
M. Wt: 386.4 g/mol
InChI Key: YDHDRFVVXBHMAG-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate is a synthetic compound belonging to the quinolone class of antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: The quinoline core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: The nitro group is introduced via nitration reactions.

    Cyclopropyl group addition: The cyclopropyl group is added through a cyclopropanation reaction.

    Piperazinyl group addition: The piperazinyl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazinyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate is compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin. While all these compounds share a similar quinolone core, ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which may confer distinct antibacterial properties and spectrum of activity.

List of Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Norfloxacin

Properties

IUPAC Name

ethyl 1-cyclopropyl-6-nitro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-2-28-19(25)14-11-22(12-3-4-12)15-10-16(21-7-5-20-6-8-21)17(23(26)27)9-13(15)18(14)24/h9-12,20H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHDRFVVXBHMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCNCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
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ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
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ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
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ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
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ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

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